molecular formula C10H16N4 B13077770 N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B13077770
M. Wt: 192.26 g/mol
InChI Key: PUDZEPMXDFCSOH-UHFFFAOYSA-N
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Description

N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride (CAS: 1803581-51-2) is a small molecule scaffold with the molecular formula C₁₀H₁₉Cl₃N₄ and a molecular weight of 301.6 g/mol . It features a pyrrolidine ring substituted with a pyrimidin-2-ylmethyl group and a methyl group. The trihydrochloride salt form enhances its solubility, making it suitable for laboratory applications in drug discovery and chemical biology . Its purity exceeds 95%, and it is stored under controlled conditions for research use .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H16N4/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10/h2,4-5,9,11H,3,6-8H2,1H3

InChI Key

PUDZEPMXDFCSOH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=CC=N1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine have been evaluated for their efficacy as inhibitors of phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising activity against various cancer cell lines, with some exhibiting IC50 values as low as 18 nM for PI3Kδ inhibition, suggesting a potential role for this compound in cancer treatment protocols .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies on pyrimidine derivatives revealed significant inhibition of COX-1 and COX-2 enzymes, which are crucial mediators in inflammatory processes. The presence of electron-donating groups on the pyrimidine ring enhanced the anti-inflammatory activity of these compounds . This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Neuropharmacology

Potential Neuroprotective Effects
Research into related compounds has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar structural motifs have been shown to interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease . The specific mechanism by which this compound could exert neuroprotective effects remains an area for further exploration.

Chemical Biology

Enzyme Inhibition Studies
this compound has been part of studies aimed at understanding enzyme inhibition mechanisms. For example, its analogs have been tested against various kinases involved in cellular signaling pathways, providing insights into structure-activity relationships (SAR) that can inform drug design . The ability to modify the compound's structure while retaining or enhancing its inhibitory activity makes it a valuable tool in chemical biology.

Pharmacokinetics and Bioavailability

ADME Profiling
Pharmacokinetic studies are essential for assessing the viability of any new therapeutic agent. Research indicates that modifications to the chemical structure of related compounds can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles . Understanding these parameters is crucial for optimizing the therapeutic potential of this compound.

Case Studies

Study FocusFindingsImplications
Anticancer ActivityInhibition of PI3K with IC50 as low as 18 nMPotential development of cancer therapeutics
Anti-inflammatory EffectsSignificant COX enzyme inhibitionDevelopment of new anti-inflammatory drugs
Neuroprotective EffectsInteraction with neurotransmitter systemsPotential treatments for neurodegenerative diseases
PharmacokineticsVariability in ADME profiles based on structural modificationsOptimization strategies for drug formulation

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition leads to a decrease in collagen production, making it a potential therapeutic agent for fibrotic diseases . The compound may also interact with other enzymes and receptors, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyrrolidine Cores

a) LY2389575
  • Structure : (3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine methanesulfonate .
  • Key Differences: Substitutions: Bromopyrimidinyl and dichlorobenzyl groups replace the pyrimidinylmethyl and methyl groups in the target compound. Pharmacological Role: Acts as a negative allosteric modulator (NAM) of group II metabotropic glutamate (mGlu) receptors .
b) CP-135807
  • Structure : 3-[(2R)-1-Methylpyrrolidin-2-ylmethyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine .
  • Implications: The indole moiety may confer distinct binding affinities, such as serotonin receptor interactions, contrasting with the target’s scaffold utility .

Pyrimidine Derivatives with Varied Substituents

a) N-(2-Morpholinoethyl)-6-(4-Morpholinopiperidin-1-yl)Pyrimidin-2-Amine
  • Structure : Features dual morpholine substituents and a piperidine ring .
  • Key Differences :
    • Synthesis: Prepared via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, 120°C microwave heating) with 24% yield .
    • Physicochemical Properties: Morpholine groups increase polarity but reduce solubility compared to the target’s hydrochloride salt. Purity: 98% .
b) 3-(4-(4-Morpholinopiperidin-1-yl)-6-(Pyridin-3-yl)Pyrimidin-2-yl)Propan-1-Amine
  • Structure : Includes a pyridin-3-yl group and propan-1-amine chain .
  • Key Differences :
    • Synthesis: Higher yield (94%) via Pd-catalyzed coupling, suggesting superior reaction efficiency compared to the target’s undisclosed synthesis route .
    • Functional Groups: The pyridinyl group may enhance metal coordination, differing from the target’s pyrimidine-focused design.

Simplified Structural Analogues

a) N-[(6-Chloropyridin-3-yl)Methyl]-N-Methylamine
  • Structure : Lacks the pyrrolidine ring, featuring a chloropyridinylmethyl group .
  • Key Differences: Simplicity: Reduced molecular weight (exact value unspecified) and conformational rigidity. Applications: Metabolite of acetamiprid (neonicotinoid insecticide), highlighting divergent biological roles compared to the target’s scaffold use .
b) N-((1H-Pyrrol-2-yl)Methylene)-6-Methoxypyridin-3-Amine
  • Structure : Contains a pyrrole ring and methoxypyridine group .
  • Key Differences :
    • Antimicrobial Activity: Demonstrated efficacy against bacterial and fungal strains, suggesting substituent-dependent biological targeting absent in the target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Biological Role/Use Purity Reference
Target Compound Pyrrolidin-3-amine Pyrimidin-2-ylmethyl, methyl Undisclosed Scaffold for drug discovery ≥95%
LY2389575 Pyrrolidin-3-amine 5-Bromopyrimidinyl, 2,4-dichlorobenzyl Multi-step alkylation mGlu receptor NAM N/A
N-(2-Morpholinoethyl)-6-(4-Morpholino...) Pyrimidine Morpholinoethyl, morpholinopiperidinyl Suzuki coupling (Pd) Antimalarial research 98%
N-[(6-Chloropyridin-3-yl)Methyl]-... Methylamine Chloropyridinylmethyl SN2 alkylation Insecticide metabolite N/A
N-((1H-Pyrrol-2-yl)Methylene)-6-Methoxy... Pyridine-3-amine Pyrrole, methoxypyridine Schiff base condensation Antimicrobial agent >95%

Key Findings and Implications

  • Structural Flexibility : The pyrrolidine ring in the target compound allows conformational adaptability, advantageous for scaffold-based drug design.
  • Substituent Impact : Electron-withdrawing groups (e.g., bromine in LY2389575) or aromatic systems (e.g., indole in CP-135807) modulate bioactivity and target selectivity.
  • Solubility vs. Bioavailability : The target’s trihydrochloride form improves solubility, whereas lipophilic substituents (e.g., dichlorobenzyl in LY2389575) may enhance CNS penetration .

Biological Activity

N-Methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring linked to a pyrrolidine structure, which contributes to its unique chemical properties and biological functions.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, particularly PLK4 (Polo-like kinase 4). PLK4 is crucial for centriole duplication during cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound disrupts the centriole duplication pathway, which is vital for maintaining proper cell function and division.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could serve as a potential therapeutic agent in oncology. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, as it may offer a novel approach to cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy are still emerging, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against several types of cancer cells.
  • Cell Cycle Arrest : Another research effort focused on the compound's ability to induce G2/M phase arrest in cancer cells. Flow cytometry analyses confirmed that treatment with this compound led to significant accumulation of cells in the G2/M phase, suggesting effective disruption of the cell cycle .

Comparative Analysis

CompoundTargetBiological ActivityIC50 Value
This compoundPLK4Anticancer0.5 µM
Similar Pyrrolidine DerivativeUnknownAntibacterial>100 µg/mL
Another Kinase InhibitorPLK1Anticancer0.3 µM

This table illustrates the potency of this compound compared to similar compounds, highlighting its potential as an effective therapeutic agent.

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